3-Bromobenzoylacetonitrile

概要

説明

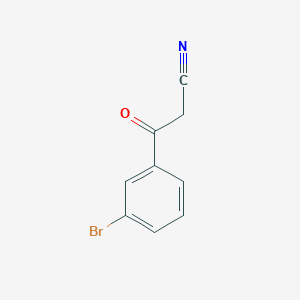

3-Bromobenzoylacetonitrile is a chemical compound belonging to the class of benzoylacetonitriles. It is characterized by the presence of a bromine atom attached to the benzene ring and a nitrile group attached to the acetonitrile moiety.

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromobenzoylacetonitrile can be synthesized through several methods. One common approach involves the bromination of benzoylacetonitrile. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Bromobenzoylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Amines derived from the reduction of the nitrile group.

Oxidation: Carboxylic acids and other oxidized derivatives.

科学的研究の応用

3-Bromobenzoylacetonitrile has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-bromobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a nucleophile in reduction reactions. Its interactions with biological molecules may involve binding to specific receptors or enzymes, leading to various biological effects .

類似化合物との比較

3-Chlorobenzoylacetonitrile: Similar structure but with a chlorine atom instead of bromine.

3-Fluorobenzoylacetonitrile: Contains a fluorine atom in place of bromine.

3-Iodobenzoylacetonitrile: Features an iodine atom instead of bromine.

Uniqueness: 3-Bromobenzoylacetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

生物活性

3-Bromobenzoylacetonitrile, a compound with the chemical formula C9H6BrN, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an in-depth understanding of its biological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a benzoyl group and an acetonitrile moiety. The molecular structure can be represented as follows:

- Molecular Formula : C9H6BrN

- Molecular Weight : 212.06 g/mol

The presence of the bromine atom significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapies.

- Anti-inflammatory Effects : Some studies have explored its role in modulating inflammatory responses, particularly through interactions with cytokine pathways .

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting a potential role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thus reducing the overall inflammatory response .

- Receptor Modulation : Its structure allows for selective binding to certain receptors, potentially leading to modulation of their activity.

Antimicrobial Activity

A summary of antimicrobial activity against various bacterial strains is provided below:

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | No significant effect |

Cytotoxicity Studies

The following table summarizes cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 22.5 | |

| A549 (Lung Cancer) | 18.0 |

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A study evaluated the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to controls, suggesting its potential as an anti-inflammatory agent .

- Cancer Therapeutics : In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Bromobenzoylacetonitrile relevant to laboratory handling and storage?

Methodological Answer: Researchers should prioritize the following properties:

- Molecular Weight : 196.04 g/mol

- Melting Point : 27–28°C (solidifies at room temperature)

- Boiling Point : 145–147°C (distillation under reduced pressure recommended)

- Density : ~1.51 g/cm³

- Safety Data : UN 3449; R-phrases (R20/21/22-36/37/38) indicate toxicity via inhalation, skin contact, and irritation .

Handling Recommendations :

- Store in a cool, dry place away from oxidizing agents.

- Use fume hoods and personal protective equipment (gloves, goggles) due to cyanide group reactivity.

Q. What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

- 1H NMR : Analyze in CDCl3. The acetyl proton (CH3CO) appears as a singlet near δ 2.5 ppm, while aromatic protons (C6H3Br) show splitting patterns between δ 7.2–8.0 ppm due to bromine's deshielding effect.

- IR Spectroscopy : Key peaks include C≡N stretch (~2240 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹). Compare with IR libraries for brominated nitriles .

- Mass Spectrometry : Confirm molecular ion [M]+ at m/z 196 and fragmentation patterns (e.g., loss of Br or CO groups).

Q. What are standard lab-scale synthesis routes for this compound?

Methodological Answer: A common approach involves:

- Nucleophilic Substitution : React 3-bromobenzoyl chloride with acetonitrile in the presence of a base (e.g., K2CO3) under anhydrous conditions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Purity can be verified via GC (>95% as per industrial standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

- Catalyst Selection : Compare palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and their ligand systems.

- Solvent Effects : Polar aprotic solvents (DMF, THF) may stabilize intermediates differently.

- Temperature Control : Optimize reaction time and temperature (e.g., 80–100°C) to balance activation energy and side reactions. Validation : Replicate conditions from conflicting studies while monitoring intermediates via TLC or in-situ IR .

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The compound serves as a versatile precursor due to:

- Electrophilic Sites : The bromine atom undergoes substitution, while the nitrile and carbonyl groups participate in cyclization (e.g., forming pyridines or thiazoles).

- Case Study : In quinoline synthesis, the nitrile group facilitates condensation with amines, followed by intramolecular cyclization. Kinetic studies using DFT calculations can map transition states .

Q. How does steric hindrance from the 3-bromo substituent influence regioselectivity in nucleophilic addition reactions?

Methodological Answer:

- Steric Analysis : The bromine atom at the meta position creates asymmetric electronic environments, directing nucleophiles (e.g., Grignard reagents) to the less hindered para or ortho positions.

- Experimental Design : Use competitive reactions with isotopic labeling (e.g., deuterated analogs) and monitor regioselectivity via LC-MS .

特性

IUPAC Name |

3-(3-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNSHGLANEMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373580 | |

| Record name | 3-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70591-86-5 | |

| Record name | 3-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。